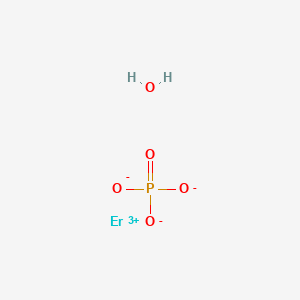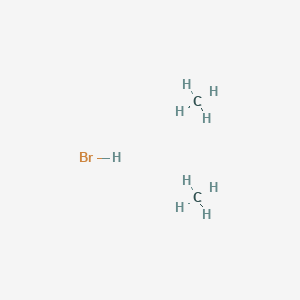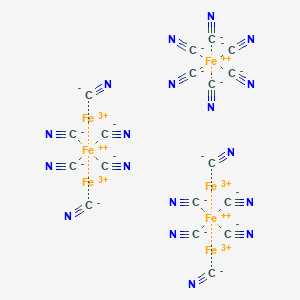
Fosfato de Erbio(3+); hidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(III) phosphate hydrate is a chemical compound with the formula ErPO₄·xH₂O. It is a member of the lanthanide series, which are also known as rare earth elements. Erbium is known for its pink-colored ions, which are used in various optical and imaging applications. The compound is typically found in a hydrated form, meaning it contains water molecules within its crystal structure .
Aplicaciones Científicas De Investigación
Erbium(III) phosphate hydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in the study of biological systems, particularly in imaging techniques due to its fluorescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of optical fibers and lasers, where its unique optical properties enhance performance
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erbium(III) phosphate hydrate can be synthesized through a precipitation reaction. This involves mixing an aqueous solution of erbium(III) nitrate with an aqueous solution of sodium phosphate. The reaction results in the formation of erbium(III) phosphate as a precipitate, which can then be filtered, washed, and dried to obtain the hydrated form .
Industrial Production Methods: In industrial settings, the production of erbium(III) phosphate hydrate follows similar principles but on a larger scale. The process involves the controlled addition of sodium phosphate to an erbium(III) nitrate solution under constant stirring. The precipitate is then collected, washed to remove impurities, and dried under controlled conditions to achieve the desired hydration level .
Análisis De Reacciones Químicas
Types of Reactions: Erbium(III) phosphate hydrate primarily undergoes precipitation reactions. It can also participate in ion-exchange reactions due to the presence of phosphate ions.
Common Reagents and Conditions:
Precipitation Reaction: Sodium phosphate and erbium(III) nitrate in aqueous solutions.
Ion-Exchange Reaction: Various cationic or anionic exchange resins can be used to exchange the erbium ions with other metal ions.
Major Products Formed:
Precipitation Reaction: Erbium(III) phosphate hydrate as the primary product.
Ion-Exchange Reaction: Depending on the resin used, the exchanged metal phosphate or erbium compound
Mecanismo De Acción
The mechanism of action of erbium(III) phosphate hydrate is largely based on its ability to interact with light and other electromagnetic radiation. The erbium ions in the compound can absorb and emit light at specific wavelengths, making it useful in optical applications. In biological systems, the compound’s fluorescent properties allow it to be used as a marker or probe for imaging purposes .
Comparación Con Compuestos Similares
- Erbium(III) oxide (Er₂O₃)
- Erbium(III) chloride (ErCl₃)
- Erbium(III) fluoride (ErF₃)
- Erbium(III) acetate (Er(CH₃COO)₃)
Comparison: Erbium(III) phosphate hydrate is unique among these compounds due to its phosphate group, which imparts different chemical properties and reactivity. For example, erbium(III) oxide is primarily used in ceramics and glass, while erbium(III) chloride and fluoride are used in chemical synthesis and optical materials. Erbium(III) acetate is often used in organic synthesis and as a precursor for other erbium compounds .
Erbium(III) phosphate hydrate stands out for its applications in imaging and optical technologies, leveraging the unique properties of the phosphate group and the erbium ion .
Propiedades
IUPAC Name |
erbium(3+);phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQXJPLNEUYGOX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Er+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14242-01-4 |
Source


|
| Record name | Erbium(III) phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)



